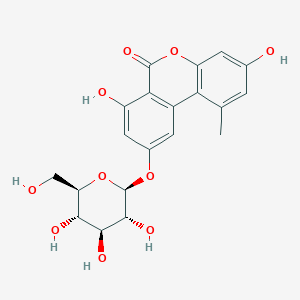

9-O-D-Glucopyranosyl Alternariol

描述

Structure

3D Structure

属性

分子式 |

C20H20O10 |

|---|---|

分子量 |

420.4 g/mol |

IUPAC 名称 |

3,7-dihydroxy-1-methyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[c]chromen-6-one |

InChI |

InChI=1S/C20H20O10/c1-7-2-8(22)3-12-14(7)10-4-9(5-11(23)15(10)19(27)29-12)28-20-18(26)17(25)16(24)13(6-21)30-20/h2-5,13,16-18,20-26H,6H2,1H3/t13-,16-,17+,18-,20-/m1/s1 |

InChI 键 |

JBBJNWVTFRVJRP-JQAJVKEVSA-N |

手性 SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)O2)O |

规范 SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O2)O |

产品来源 |

United States |

Natural Occurrence and Distribution of 9 O D Glucopyranosyl Alternariol

Cereals and Grains

Alternaria toxins are frequently detected in various cereal grains. nih.govnih.gov A three-year study in Slovenia on cereal grains intended for animal feed found that alternariol (B1665735) (AOH) was present in a significant number of samples. nih.govnih.gov While this study focused on the parent toxins, the presence of AOH suggests the potential for the co-occurrence of its glucosylated form. The study highlighted that rye, spelt, and oats showed higher contamination levels with Alternaria toxins compared to Fusarium toxins. nih.gov Other grains like wheat, sorghum, and ragi have also been reported to be contaminated with Alternaria toxins. wikipedia.org

Table 1: Occurrence of Alternariol (AOH) in Cereal Grains from a Slovenian Study (2014-2016)

| Cereal | Number of Positive Samples for AOH | Percentage of Positive Samples for AOH |

| Wheat | Not specified | <15% |

| Rye | Not specified | >15% |

| Spelt | Not specified | >15% |

| Oats | Not specified | >15% |

| Triticale | Not specified | >15% |

| Total Samples | <65 | <15% |

Data adapted from a three-year survey of 433 cereal grain samples. nih.govnih.gov

Fruits and Fruit-Derived Products

Fruits and their processed products are particularly susceptible to contamination by Alternaria toxins due to their high water content and nutrient availability. nih.govnih.gov Tomatoes and tomato products are frequently reported to be contaminated with alternariol and its derivatives. nih.govnih.govnih.gov Studies have shown that processing can sometimes lead to a concentration of these mycotoxins. nih.gov

Apples, pears, and citrus fruits are also known to be affected. nih.govresearchgate.net The presence of alternariol-9-O-glucoside has been specifically reported in infected pear samples. researchgate.net Fruit juices and jams can also contain these mycotoxins, as they are often produced from fruits that may have been subject to fungal contamination. nih.gov

Vegetables and Other Plant Matrices

Beyond cereals and fruits, Alternaria toxins contaminate a variety of vegetables and other plant-based foods. nih.gov Legumes, nuts, and oilseeds have been found to contain high levels of AOH. nih.gov Vegetables such as peppers and other members of the Solanaceae family are also at risk of contamination. researchgate.net The ubiquitous nature of Alternaria fungi means that a wide range of crops can be affected, both in the field and during post-harvest storage. nih.gov

Presence in Processed Foodstuffs

The chemical compound 9-O-D-Glucopyranosyl Alternariol, a modified form of the mycotoxin alternariol (AOH), has been identified in various processed foodstuffs. As a "masked" mycotoxin, it is created within plant tissues through the glucosylation of its parent toxin, AOH, which is produced by fungi of the Alternaria genus. nih.govresearchgate.netresearchgate.netnih.gov The detection of this compound is an evolving area of food safety research, with advanced analytical methods now enabling its identification in commercial products. researchgate.netresearchgate.net

Research has confirmed the presence of this compound, often referred to in scientific literature as alternariol-9-glucoside (AOH-9-G), in processed tomato products. nih.govresearchgate.net Fungi like Alternaria alternata are known contaminants of tomatoes, and while they produce toxins like alternariol, the plant's metabolic processes can convert these into glucosylated forms such as this compound. researchgate.netresearchgate.net

Detailed Research Findings

While extensive surveys on the prevalence of this compound are still limited, pilot studies have provided initial data on its occurrence. A key study investigating free and modified Alternaria toxins in food samples from the Austrian retail market successfully developed and utilized an LC-MS/MS method to quantify 17 different toxins, including this compound. researchgate.net

This research discovered this compound in commercially available tomato sauces for the first time in naturally contaminated food items. researchgate.net The study highlighted that the concentrations of this modified toxin were comparable to those of its parent compound, alternariol (AOH). The parent toxin, AOH, was found in concentrations up to 20 ng/g in the analyzed tomato sauces. researchgate.net This finding is significant as it suggests that focusing solely on parent toxins may underestimate the total contamination level. nih.gov

In addition to tomato products, analytical methods have been established for detecting this compound in other commodities such as barley and malt, indicating its potential presence in other processed cereal-based foods. researchgate.net

The following table summarizes the findings from the pilot study on Austrian retail food products.

Interactive Data Table: Occurrence of this compound and its Parent Toxin in Processed Food

| Food Product Category | Compound | Number of Samples Analyzed | Number of Positive Samples | Concentration Range (ng/g) | Key Findings | Reference |

| Tomato Sauces | This compound (AOH-9-G) | 12 | Detected | Similar to parent toxin | First discovery in naturally contaminated food. | researchgate.net |

| Tomato Sauces | Alternariol (AOH) | 12 | Detected | up to 20 | Found alongside its glucoside derivative. | researchgate.net |

| Sunflower Seed Oil | This compound (AOH-9-G) | 7 | Not Detected | - | Contamination was at lower levels compared to tomato sauces. | researchgate.net |

| Wheat Flour | This compound (AOH-9-G) | 9 | Not Detected | - | Contamination was at lower levels compared to tomato sauces. | researchgate.net |

Biosynthesis and Biotransformation Pathways

Polyketide Biosynthesis of the Alternariol (B1665735) Aglycone

Alternariol is a mycotoxin produced by various Alternaria species. wikipedia.org Its core structure is assembled through the polyketide biosynthetic pathway, a common route for the formation of many fungal secondary metabolites. nih.gov

The biosynthesis of alternariol proceeds via the polyketide pathway, which involves the head-to-tail condensation of acetate (B1210297) units. researchgate.net The fundamental building block for this process is acetyl-CoA, which is carboxylated to form malonyl-CoA. These units are then condensed in a series of Claisen-type reactions to build the polyketide chain. nih.govresearchgate.net Studies have elucidated that alternariol is derived from a heptaketide chain, meaning it is formed from one acetyl-CoA starter unit and six malonyl-CoA extender units. nih.gov The specific folding and cyclization of this heptaketide precursor ultimately yield the characteristic dibenzo-α-pyrone structure of alternariol. nih.gov

The genes responsible for alternariol biosynthesis are organized into a gene cluster. nih.govnih.gov In Alternaria alternata, this cluster spans approximately 15 kilobases and contains the genes encoding the necessary enzymes for the pathway. nih.gov Heterologous expression studies in Aspergillus oryzae have been instrumental in deciphering the function of individual genes within this cluster. nih.gov

The expression of the polyketide synthase gene, pksI, is sufficient for the production of the alternariol (AOH) backbone. nih.gov The cluster also contains several genes for tailoring enzymes that modify the AOH core, as well as a regulatory gene. nih.gov The deletion of the pathway-specific transcription factor gene, aohR, results in decreased pksI expression and delayed AOH production, while its overexpression enhances them. nih.gov The GATA transcription factor AreA also positively regulates AOH biosynthesis by binding to the promoter of aohR and activating its transcription. researchgate.net

Table 1: Genes in the Alternariol Biosynthetic Cluster and Their Functions

| Gene | Encoded Protein | Function in Biosynthesis | Reference(s) |

|---|---|---|---|

| pksI | Polyketide Synthase | Catalyzes the formation of the alternariol (AOH) polyketide backbone. nih.gov | nih.govresearchgate.net |

| omtI | O-methyltransferase | Methylates AOH to form alternariol monomethyl ether (AME). nih.gov | nih.govresearchgate.net |

| moxI | FAD-dependent monooxygenase | Involved in the hydroxylation of AME to 4-hydroxy-alternariol monomethyl ether (4-OH-AME) and the formation of altenusin (B1665734) (ALN). nih.gov | nih.gov |

| sdrI | Short-chain dehydrogenase | A tailoring enzyme within the cluster; its specific product has not been identified when co-expressed with pksI, omtI, and moxI. nih.govresearchgate.net | nih.gov |

| doxI | Putative extradiol dioxygenase | A tailoring enzyme within the cluster; its specific product has not been identified when co-expressed with other cluster genes. nih.govresearchgate.net | nih.gov |

| aohR | Transcription factor | Positively regulates the expression of the pksI gene and other genes in the cluster. nih.govresearchgate.net | nih.govresearchgate.netresearchgate.net |

Enzymatic Glycosylation of Alternariol to 9-O-D-Glucopyranosyl Alternariol

While the alternariol aglycone is produced by the fungus, the glycosylated forms, including this compound, are typically products of detoxification pathways in plants infected by the fungus or can be synthesized using biotechnological methods. nih.govresearchgate.netnih.gov Glycosyltransferases (GTs) are the key enzymes that catalyze the transfer of a sugar moiety from an activated donor, like UDP-glucose, to an acceptor molecule such as alternariol. nih.gov

A specific glycosyltransferase from strawberry (Fragaria x ananassa), UGT71A44, has been identified and successfully used for the enzymatic glycosylation of alternariol. nih.govnih.gov This enzyme was expressed in Escherichia coli to create a whole-cell biotransformation system. nih.gov Plant UGTs are a large and diverse family of enzymes crucial for the modification of secondary metabolites, which can alter their solubility, stability, and biological activity. mdpi.com The characterization of such enzymes is essential for understanding plant-pathogen interactions and for developing biocatalytic production methods. nih.govmdpi.comnih.gov

The alternariol molecule has multiple hydroxyl groups that could potentially be glycosylated, primarily at the C-3 and C-9 positions. The regiospecificity of the glycosylation reaction is determined by the specific glycosyltransferase used.

Studies using the strawberry glycosyltransferase UGT71A44 demonstrated a clear preference for the C-3 position over the C-9 position. nih.govnih.gov In a whole-cell biotransformation experiment, the conversion of alternariol resulted in a 58% yield of alternariol-3-O-glucoside (AOH-3-G) but only a 5% yield of alternariol-9-O-glucoside (AOH-9-G). nih.govnih.gov This indicates a strong regioselective preference of UGT71A44 for the C-3 hydroxyl group.

Conversely, other biological systems show different outcomes. For instance, studies on tomato tissues revealed the conversion of alternariol into glucosylated metabolites, and the formation of mixed diconjugates like alternariol-3-sulfate-9-glucoside and alternariol-9-sulfate-3-glucoside has been reported, demonstrating that glycosylation can occur at both positions within a plant system. nih.gov

Whole-cell biotransformation has emerged as an effective strategy for synthesizing modified mycotoxins like this compound, which are needed as analytical standards. nih.gov This approach utilizes engineered microorganisms, such as E. coli, to express a desired enzyme, in this case, a glycosyltransferase. nih.govnih.gov

An established system for producing alternariol glucosides involves using E. coli engineered to express the strawberry glycosyltransferase UGT71A44. nih.gov In this system, the precursor, alternariol, is added to the cell culture, where the expressed enzyme catalyzes its conversion into glucosylated forms. nih.govnih.gov This method proved highly effective, achieving a total biotransformation rate of 63% for alternariol into its glucosides (AOH-3-G and AOH-9-G). nih.gov Such systems are valuable because they can be more economical and scalable compared to chemical synthesis or extraction from natural sources. nih.govresearchgate.net

Table 2: Biotransformation Yields of Alternariol using UGT71A44

| Substrate | Product | Biotransformation Rate (%) | Reference(s) |

|---|---|---|---|

| Alternariol (AOH) | Alternariol-3-O-glucoside (AOH-3-G) | 58% | nih.govnih.gov |

| Alternariol (AOH) | Alternariol-9-O-glucoside (AOH-9-G) | 5% | nih.govnih.gov |

| Alternariol monomethyl ether (AME) | Alternariol monomethyl ether-3-glucoside (AME-3-G) | 24% | nih.govnih.gov |

Plant-Mediated Metabolism and Conjugation

Plants have evolved sophisticated detoxification mechanisms to contend with xenobiotics, including mycotoxins like alternariol. A primary strategy is the conjugation of these toxins with polar molecules, such as glucose, to increase their water solubility and facilitate sequestration or transport. nih.govnih.gov

Role in Plant Detoxification Mechanisms

The conjugation of alternariol and its derivatives is a key detoxification process in plants. nih.gov When exposed to these mycotoxins, plant tissues can convert them into more polar and less toxic glucoside conjugates. nih.govopenagrar.de This metabolic transformation is a defense mechanism to mitigate the harmful effects of the toxins.

In Planta Formation of Conjugates

The formation of alternariol glucosides has been observed in various plant systems. For instance, suspension cells of Nicotiana tabacum (tobacco) have been shown to extensively conjugate alternariol and its monomethyl ether with glucose and malonyl glucose. nih.govacs.org Specifically, studies have identified the formation of β-D-glucopyranosides where glucose is attached at the 3- or 9-position of the alternariol molecule. openagrar.de

Similarly, in tomato tissues (Solanum lycopersicum), the glucosylation of alternariol occurs. nih.govscielo.br When tomato tissue is incubated with alternariol in the absence of the fungus, it primarily produces glucosylated metabolites. nih.govacs.org In vivo experiments with tomatoes inoculated with Alternaria alternata have detected the presence of alternariol-9-glucoside (AOH-9-Glc). nih.govresearchgate.net

Formation of Mixed Conjugates

A fascinating aspect of plant metabolism is the formation of mixed conjugates, such as sulfoglucosides. Research has revealed that when sulfate (B86663) conjugates of alternariol, which are produced by the Alternaria fungus, are incubated with tobacco suspension cells or ex planta tomato tissues, novel sulfoglucosides are formed. nih.govacs.org

Using advanced analytical techniques like NMR spectroscopy, the chemical structures of these mixed diconjugates have been identified as alternariol-3-sulfate-9-glucoside and alternariol-9-sulfate-3-glucoside. nih.govacs.org These sulfoglucosides have also been detected in tomatoes inoculated with A. alternata, indicating a complex interplay between fungal and plant metabolic pathways. nih.govacs.org This discovery marked the first report of a mixed sulfate/glucoside diconjugate of a mycotoxin. nih.gov

Fungal Biotransformation of Alternariol and its Derivatives

Alternaria species themselves possess the enzymatic machinery to biotransform alternariol and its derivatives. nih.gov The fungus A. alternata is known to produce sulfate conjugates of alternariol, such as alternariol-3-sulfate and alternariol-9-sulfate. nih.govacs.org This biotransformation is a crucial step that can precede plant-mediated conjugation, leading to the formation of the aforementioned sulfoglucosides. nih.gov The ability of the fungus to modify these compounds is largely attributed to the presence of cytochrome P450 monooxygenases. nih.gov

Metabolic Fate of this compound in Cellular Systems

In Vitro Cellular Uptake and Metabolic Conversion

The metabolic fate of this compound and related compounds has been investigated using in vitro cellular models. For instance, studies using Caco-2 cell monolayers, a model for the human intestinal epithelium, have explored the uptake and transport of nanoparticle-encapsulated compounds. nih.gov While specific data on the uptake of this compound is limited, the general principles of cellular uptake suggest that its polarity, due to the glucose moiety, would influence its transport across cell membranes.

Further research has shown that sulfates of alternariol are taken up by tobacco cells and efficiently converted to sulfoglucosides. openagrar.de This indicates that once the initial fungal-derived sulfate conjugate is formed, it can be readily absorbed and further metabolized by plant cells.

Table of Research Findings on Alternariol Conjugation

| Finding | Organism/System | Compound(s) Formed | Reference |

|---|---|---|---|

| Extensive conjugation with glucose and malonyl glucose | Nicotiana tabacum suspension cells | Alternariol glucosides, Alternariol malonyl glucosides | nih.govacs.org |

| Conversion to glucosylated metabolites | Tomato tissues | Alternariol glucosides | nih.govacs.org |

| Formation of mixed diconjugates | Nicotiana tabacum suspension cells, Tomato tissues | Alternariol-3-sulfate-9-glucoside, Alternariol-9-sulfate-3-glucoside | nih.govacs.org |

| Production of sulfate conjugates | Alternaria alternata | Alternariol-3-sulfate, Alternariol-9-sulfate | nih.govacs.org |

Table of Compound Names

| Compound Name | Abbreviation |

|---|---|

| Alternariol | AOH |

| This compound | AOH-9-Glc |

| Alternariol monomethyl ether | AME |

| Alternariol-3-sulfate | - |

| Alternariol-9-sulfate | - |

| Alternariol-3-sulfate-9-glucoside | - |

| Alternariol-9-sulfate-3-glucoside | - |

| Tenuazonic acid | TeA |

| Altenuene | ALT |

| Altenuisol | AS |

Role of Glucuronidation and Sulfation Pathways in Cellular Systems

In cellular systems, the biotransformation of xenobiotics like the mycotoxin alternariol (AOH), the aglycone of this compound, is predominantly managed by Phase II metabolic reactions. Among these, glucuronidation and sulfation are critical pathways that facilitate the detoxification and subsequent elimination of such compounds from the body. These processes involve the enzymatic conjugation of the molecule with glucuronic acid or a sulfate group, which significantly increases its water solubility and prepares it for excretion.

Glucuronidation of Alternariol

Glucuronidation is a major metabolic route for AOH and its derivatives in mammals. nih.gov This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the high-energy donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the hydroxyl groups of the substrate. nih.govwikipedia.org

Studies using human hepatic and intestinal microsomes have demonstrated that AOH is readily metabolized into two primary monoglucuronides: Alternariol-3-O-glucuronide (AOH-3-GlcA) and Alternariol-9-O-glucuronide (AOH-9-GlcA). nih.govresearchgate.net Research with recombinant human UGT isoforms has shown that a wide array of these enzymes can glucuronidate AOH. Specifically, nine of the ten tested UGTs, including UGT1A1, 1A3, 1A7, 1A8, 1A9, 1A10, 2B7, and 2B15, have displayed activity towards AOH, indicating that this is a robust and significant pathway in both liver and other tissues. nih.gov The broad capacity for glucuronidation suggests it is a primary mechanism for the disposition of alternariol in the body. nih.gov

| UGT Isoform | Activity Towards Alternariol (AOH) | Reference |

| UGT1A1 | Active | nih.gov |

| UGT1A3 | Active | nih.gov |

| UGT1A4 | Inactive/Very Low Activity | nih.gov |

| UGT1A6 | Inactive/Very Low Activity | nih.gov |

| UGT1A7 | Active | nih.gov |

| UGT1A8 | Active | nih.gov |

| UGT1A9 | Active | nih.gov |

| UGT1A10 | Active | nih.gov |

| UGT2B7 | Active | nih.gov |

| UGT2B15 | Active | nih.gov |

Sulfation of Alternariol

Parallel to glucuronidation, sulfation is another key Phase II conjugation reaction for AOH. This pathway is mediated by sulfotransferase (SULT) enzymes, which attach a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS). This process also results in more polar, water-soluble metabolites.

Research has identified several sulfated derivatives of AOH in various biological systems. The primary metabolites formed through this pathway are Alternariol-3-sulfate (AOH-3-S) and Alternariol-9-sulfate. nih.govresearchgate.netasca-berlin.de Interestingly, these sulfate conjugates can be produced not only by mammalian cells but also by the Alternaria fungus itself. nih.govacs.org In studies involving human esophageal cells, sulfation was noted as a metabolic pathway, although its influence appeared minor compared to other reactions in that specific cell type. nih.gov

| Parent Compound | Metabolic Pathway | Key Metabolites Identified | Reference |

| Alternariol (AOH) | Glucuronidation | AOH-3-O-glucuronide, AOH-9-O-glucuronide | nih.govresearchgate.net |

| Alternariol (AOH) | Sulfation | AOH-3-sulfate, AOH-9-sulfate | nih.govresearchgate.netasca-berlin.de |

Formation of Mixed Diconjugates

The metabolism of AOH can be even more complex, leading to the formation of mixed diconjugates where both sulfation and glucosylation (the pathway that forms this compound) occur on the same parent molecule. This highlights the interplay between different conjugation pathways.

A significant discovery has been the identification of sulfoglucosides, which are diconjugates containing both a sulfate and a glucose group attached to different hydroxyl positions on the alternariol structure. nih.govresearchgate.netacs.org For instance, when sulfate conjugates of AOH were incubated with plant tissues, novel metabolites were formed. nih.gov Using NMR spectroscopy, the structures of these compounds were identified as alternariol-3-sulfate-9-glucoside and alternariol-9-sulfate-3-glucoside . nih.govresearchgate.netacs.orgkit.edu This finding is crucial as it demonstrates that a glucosylated compound like this compound (which is AOH-9-glucoside) can undergo further metabolism via sulfation at another available hydroxyl group (e.g., the 3-position) to form a mixed conjugate. These sulfoglucosides have been detected in tomatoes inoculated with A. alternata, representing the first report of such mixed sulfate/glucoside mycotoxin diconjugates. nih.govacs.org

| Mixed Conjugate | Description | Reference |

| Alternariol-3-sulfate-9-glucoside | A diconjugate with a sulfate group at the C3-hydroxyl position and a glucose moiety at the C9-hydroxyl position. | nih.govresearchgate.netacs.org |

| Alternariol-9-sulfate-3-glucoside | A diconjugate with a sulfate group at the C9-hydroxyl position and a glucose moiety at the C3-hydroxyl position. | nih.govresearchgate.netacs.org |

Collectively, the glucuronidation and sulfation pathways, along with the potential for forming mixed diconjugates, represent a comprehensive metabolic system in cells for the biotransformation of alternariol and its derivatives.

Advanced Analytical Methodologies for Detection and Quantification

Extraction and Sample Preparation Techniques

The initial step in the analytical workflow, extraction and sample preparation, is critical for the reliable determination of 9-O-D-Glucopyranosyl Alternariol (B1665735). The primary goal is to efficiently isolate the target analyte from complex sample matrices while minimizing interferences that could affect subsequent analysis.

The choice of extraction procedure is heavily dependent on the composition of the sample matrix. Different food and feed commodities require tailored approaches to achieve optimal recovery of Alternaria toxins and their modified forms.

Cereal Grains (Wheat, Barley, Malt): For solid samples like wheat flour, a common approach involves extraction with a mixture of acetonitrile (B52724), water, and an acid, such as acetic or formic acid. uns.ac.rs One method utilizes a solvent mixture of acetonitrile/water/acetic acid (79:20:1, v/v/v) followed by shaking. uns.ac.rs Another approach for barley and malt samples employs an acetonitrile/water (84/16, v/v) solution for extraction, which is performed in multiple steps to ensure thorough recovery. nih.gov A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been successfully applied for the extraction of Alternaria toxins from cereals and cereal-based foods. nih.gov

Beverages (Beer and Tomato Juice): In liquid matrices like beer, a preliminary degassing step is often necessary. d-nb.info To minimize matrix effects in beer, a liquid-liquid extraction with cyclohexane can be performed after the addition of internal standards. d-nb.info For tomato juice, an affinity-based method using bovine serum albumin has been developed for the extraction of Alternariol, which could be adapted for its glucosylated form. core.ac.uk

Fruits (Tomatoes): For tomato samples, extraction is typically carried out with methanol (B129727). acs.org Homogenized samples are mixed with methanol and shaken, followed by centrifugation and filtration to separate the extract. acs.org

Table 1: Overview of Matrix-Specific Extraction Solvents

| Matrix | Extraction Solvent/Method | Reference |

| Wheat Flour | Acetonitrile/water/acetic acid (79:20:1, v/v/v) | uns.ac.rs |

| Barley and Malt | Acetonitrile/water (84/16, v/v) | nih.gov |

| Cereals | Modified QuEChERS | nih.gov |

| Beer | Cyclohexane (for cleanup) | d-nb.info |

| Tomato Juice | Albumin-based affinity extraction | core.ac.uk |

| Tomatoes | Methanol | acs.org |

Modified mycotoxins, including 9-O-D-Glucopyranosyl Alternariol, often require specific isolation and purification steps due to their different physicochemical properties compared to their parent compounds. These techniques are essential for obtaining pure standards for method development and validation.

A key technique for the isolation of glucosylated mycotoxins is the use of non-ionic adsorbent resins. nih.gov For instance, after biotransformation to produce Alternariol glucosides, the sterile filtered medium can be directly mixed with a polystyrenic adsorbent resin. nih.gov This resin binds the desired analytes, which can then be washed with water to remove sugars and subsequently eluted with methanol. nih.gov

Following initial isolation, semi-preparative High-Performance Liquid Chromatography (HPLC) is often employed for further purification. nih.gov This step is crucial for separating the target glucoside from other co-extracted compounds and isomers, such as Alternariol-3-glucoside. nih.govresearchgate.net Due to the potential instability of some modified mycotoxins in certain solvents, care must be taken to evaporate the eluate and redissolve the residue in a more stable solvent mixture, such as acetonitrile/water. nih.govresearchgate.net

Chromatographic Separation Techniques

Chromatographic separation is a cornerstone of mycotoxin analysis, enabling the resolution of complex mixtures of analytes before their detection. Both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are widely used for the analysis of this compound and other Alternaria toxins.

HPLC has been a standard technique for the separation of Alternaria mycotoxins for many years. d-nb.infonih.gov A typical HPLC setup for the analysis of these compounds involves a reversed-phase column, such as a C18 column. d-nb.info The mobile phase usually consists of a gradient mixture of water and an organic solvent like methanol or acetonitrile, often with additives like ammonium (B1175870) formate to improve peak shape and ionization efficiency. d-nb.info For example, one method for the analysis of Alternaria toxins in beer utilized a Gemini-NX C18 column with a mobile phase gradient of 5 mM ammonium formate (pH 9) and methanol. d-nb.info

UHPLC offers significant advantages over conventional HPLC, including higher resolution, shorter analysis times, and increased sensitivity. nih.gov This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm). A UHPLC method for the analysis of Fusarium and Alternaria toxins in cereals employed a Waters BEH C18 column (100 mm, 1.7 µm × 2.1 mm). nih.gov The mobile phase consisted of a 5 mM ammonium formate solution in water (pH 9) and pure methanol, with a programmed gradient to achieve optimal separation of a wide range of mycotoxins. nih.gov The column temperature is typically maintained at around 40 °C to ensure reproducible retention times. nih.govnih.gov

Table 2: Comparison of HPLC and UHPLC Chromatographic Conditions

| Parameter | HPLC Example | UHPLC Example |

| Column | Gemini-NX C18 (150 × 4.6 mm, 3 µm) d-nb.info | Waters BEH C18 (100 mm, 1.7 µm × 2.1 mm) nih.gov |

| Mobile Phase A | 5 mM ammonium formate (pH 9) d-nb.info | 5 mM ammonium formate (pH 9) nih.gov |

| Mobile Phase B | Methanol d-nb.info | Methanol nih.gov |

| Flow Rate | 0.5 mL/min d-nb.info | 0.3 mL/min nih.gov |

| Column Temperature | 40 °C d-nb.info | 40 °C nih.gov |

Spectrometric Detection Methods

Following chromatographic separation, spectrometric detection methods provide the necessary sensitivity and selectivity for the unambiguous identification and quantification of this compound. Mass spectrometry, particularly in tandem with liquid chromatography (LC-MS), is the gold standard for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly used technique for the detection of Alternaria toxins. nih.govunimore.it This method offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. scispace.com This allows for the accurate quantification of the target analyte even in complex matrices.

High-resolution mass spectrometry (HRMS) is another powerful tool used in the analysis of modified mycotoxins. researchgate.net HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of an analyte, aiding in the identification of unknown or novel modified forms. researchgate.net

The choice of ionization mode is also an important consideration. For Alternaria toxins, electrospray ionization (ESI) is commonly used, often in the negative ion mode, as it provides excellent sensitivity for these phenolic compounds. scispace.com

Immunoanalytical Approaches

Immunoanalytical methods, such as Enzyme-Linked Immunosorbent Assays (ELISA), are valued for their high throughput, sensitivity, and cost-effectiveness in mycotoxin analysis. These assays rely on the highly specific binding interaction between an antibody and its target antigen.

Currently, there are no commercially available or published ELISA methods developed specifically for the detection of this compound. The development of such an assay would require the synthesis of specific haptens and the production of antibodies that can recognize the glycosylated form of the mycotoxin. Existing ELISAs for Alternaria toxins are primarily focused on the parent compound, alternariol (AOH). researchgate.netnih.gov These assays are designed to be highly specific to AOH to avoid interference from other structurally related mycotoxins. researchgate.net

The generation of monoclonal antibodies is a key step in developing a specific immunoassay. The process involves immunizing an animal with a hapten-carrier protein conjugate to elicit an immune response, followed by the isolation of antibody-producing cells to create hybridoma cell lines. For alternariol, monoclonal antibodies have been successfully generated that show high affinity and specificity for the parent toxin, with negligible cross-reactivity to other compounds like alternariol monomethyl ether (AME). nih.gov

However, the literature does not describe monoclonal antibodies raised specifically against this compound. The high specificity of existing anti-AOH antibodies suggests that they would likely exhibit very low or no cross-reactivity with the glucoside form, as the bulky glucose moiety at the C-9 position would sterically hinder the binding to an antibody designed to recognize the free hydroxyl group of the parent molecule. Therefore, direct detection of this compound using existing immunoassays for alternariol is not considered feasible.

Method Validation and Performance Characteristics

The validation of any analytical method is essential to ensure that it is suitable for its intended purpose, providing reliable and reproducible results. researchgate.net For quantitative methods like LC-MS/MS used for mycotoxin analysis, validation assesses several key performance characteristics, including linearity, selectivity, accuracy (as recovery), precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

A validated LC-MS/MS method for the analysis of 17 different free and modified Alternaria toxins, including this compound, has been developed and applied to various food matrices. The performance characteristics demonstrate the method's suitability for generating comprehensive data on the occurrence of these mycotoxins. nih.gov

| Matrix | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Precision (RSD%) |

|---|---|---|---|---|

| Tomato Sauce | 0.2 | 0.6 | 80 | 19 |

| Sunflower Seed Oil | 2 | 6 | 85 | 12 |

| Wheat Flour | 0.6 | 2 | 96 | 13 |

Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these limits are highly dependent on the analytical technique employed, the complexity of the sample matrix, and the sample preparation procedure.

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the simultaneous analysis of several Alternaria toxins, including AOH-9-G, in barley and malt. nih.gov In this method, the LOD for this compound was determined to be 0.21 µg/kg, while the LOQ was established at 0.70 µg/kg. nih.gov These values underscore the high sensitivity of modern LC-MS/MS methods for detecting trace levels of modified mycotoxins in complex cereal matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Cereal Matrices

| Parameter | Value (µg/kg) | Matrix | Analytical Method |

|---|---|---|---|

| Limit of Detection (LOD) | 0.21 | Barley, Malt | LC-MS/MS |

| Limit of Quantification (LOQ) | 0.70 | Barley, Malt | LC-MS/MS |

Data sourced from Scheibenzuber et al. (2022) nih.gov

Recoveries and Matrix Effects

Achieving accurate quantification of this compound is often complicated by matrix effects and analyte recovery during sample preparation. Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to either suppression or enhancement of the analyte signal. nih.gov Recovery refers to the efficiency of the extraction process in isolating the target analyte from the sample. nih.gov

To counteract these issues, analytical methods employ various strategies, such as the use of matrix-matched calibration. nih.gov This approach involves preparing calibration standards in a blank matrix extract that is free of the analyte, thereby compensating for signal suppression or enhancement and losses during sample work-up.

In the analysis of barley and malt, a method utilizing matrix-matched calibration demonstrated high recovery rates for this compound. The study reported apparent recovery values ranging from 84% to 112%, which falls within the generally acceptable range of 70-120% for mycotoxin analysis, indicating the effectiveness of the sample preparation and calibration strategy. nih.govnih.gov

Table 2: Apparent Recovery of this compound in Cereal Matrices

| Matrix | Calibration Method | Apparent Recovery (%) |

|---|---|---|

| Barley | Matrix-Matched | 84 - 112 |

| Malt | Matrix-Matched | 84 - 112 |

Data sourced from Scheibenzuber et al. (2022) nih.gov

Inter-laboratory Collaborative Studies

Inter-laboratory collaborative studies are essential for the validation and standardization of analytical methods. These studies involve multiple laboratories analyzing the same samples to assess the reproducibility and reliability of a method across different settings. They are a critical step before a method can be adopted as an official standard.

Currently, there is a lack of published inter-laboratory collaborative studies specifically focused on the determination of this compound. While proficiency tests and inter-laboratory comparisons exist for regulated and some emerging mycotoxins, modified forms like AOH-9-G are often not included. nih.gov The absence of such studies highlights a gap in the standardization of analytical methods for modified Alternaria toxins. Establishing the performance of analytical methods across different laboratories is a necessary future step to ensure consistent and comparable data for global monitoring and risk assessment.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | AOH-9-G |

Molecular Interactions and Cellular Mechanisms of 9 O D Glucopyranosyl Alternariol

Interactions with DNA and Topoisomerase Enzymes

The genotoxic properties of Alternariol (B1665735) are a central aspect of its toxicity, primarily driven by its interference with DNA maintenance and replication machinery rather than through direct adduct formation.

While some chemical carcinogens exert their effects by forming covalent bonds with DNA to create DNA adducts, the primary mechanism of DNA damage reported for Alternariol and its derivatives is not adduct formation. nih.govnih.gov Instead, the genotoxicity of AOH is attributed to its ability to induce both single and double-strand DNA breaks through indirect mechanisms. nih.govresearchgate.net This damage triggers a cascade of cellular DNA damage responses. nih.gov

A key molecular mechanism underlying the DNA-damaging effects of Alternariol is its function as a topoisomerase poison. nih.govresearchgate.net Topoisomerases are essential enzymes that resolve topological stress in DNA during replication, transcription, and repair. AOH has been shown to potently inhibit the DNA relaxation activity of both topoisomerase I and topoisomerase II (both IIα and IIβ isoforms) in cell-free assays. researchgate.net It acts by stabilizing the covalent intermediate complex between the topoisomerase enzyme and DNA, which prevents the re-ligation of the DNA strand. nih.gov This stabilization leads to an accumulation of DNA strand breaks, which, if not properly repaired, can lead to cell cycle arrest and apoptosis. nih.gov

Studies have demonstrated that AOH functions as a poison for both topoisomerase I and II, with a noted selectivity for the topoisomerase IIα isoform in cellular environments. researchgate.net The concentration range at which topoisomerase poisoning occurs corresponds with the concentrations that induce DNA strand breaks, suggesting this is a primary contributor to AOH's genotoxic properties. researchgate.net

| Enzyme | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Topoisomerase I | Inhibition of DNA relaxation; Stimulation of DNA cleavage | Acts as a topoisomerase poison, stabilizing the enzyme-DNA complex. | researchgate.net |

| Topoisomerase IIα | Inhibition of DNA relaxation; Stimulation of DNA cleavage (preferentially targeted) | Acts as a topoisomerase poison, stabilizing the enzyme-DNA complex. | researchgate.net |

| Topoisomerase IIβ | Inhibition of DNA relaxation; Stimulation of DNA cleavage | Acts as a topoisomerase poison, stabilizing the enzyme-DNA complex. | researchgate.net |

Modulation of Cellular Signaling Pathways

Beyond direct interactions with DNA machinery, 9-O-D-Glucopyranosyl Alternariol, through its aglycone AOH, significantly impacts cellular function by modulating critical signaling pathways involved in oxidative stress, programmed cell death, and inflammation.

A significant cytotoxic mechanism of Alternariol is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govnih.govfrontiersin.org ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can cause damage to cellular components including lipids, proteins, and DNA when produced in excess. mdpi.commdpi.com Studies have shown that AOH exposure leads to a dose-dependent increase in ROS generation in various cell lines, including human colon carcinoma cells. nih.gov This overproduction of ROS is linked to mitochondrial dysfunction and subsequent cytotoxic effects. nih.gov The chemical structure of AOH, which can undergo aromatic hydroxylation, may produce catechols and hydroquinones that are directly involved in the generation of ROS. nih.gov

The cellular damage induced by Alternariol, particularly DNA strand breaks and oxidative stress, can trigger programmed cell death, or apoptosis. nih.govnih.gov Research has consistently demonstrated that AOH induces apoptosis via the intrinsic, or mitochondria-dependent, pathway. nih.govfrontiersin.orgmdpi.commdpi.com This pathway is characterized by the activation of the p53 tumor suppressor protein, an opening of the mitochondrial permeability transition pore, and a loss of the mitochondrial transmembrane potential. nih.gov These events lead to the release of pro-apoptotic factors from the mitochondria, which in turn activate a cascade of caspases, the key executioner enzymes of apoptosis. mdpi.com Specifically, the activation of caspase-9 and caspase-3 has been observed following AOH treatment, confirming the engagement of the mitochondrial apoptotic pathway. nih.gov

Alternariol exhibits complex immunomodulatory effects, notably the ability to suppress inflammatory responses. nih.govmdpi.comnih.gov While chronic inflammation can be a driver of disease, a suppressed immune response can increase susceptibility to pathogens. nih.govnih.gov Studies using various cell models, including human macrophages and intestinal epithelial cells, have shown that AOH can potently suppress inflammation induced by lipopolysaccharide (LPS), a component of bacterial cell walls. mdpi.comnih.govresearchgate.net

The primary mechanism for this immunosuppressive effect is the targeting of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.govresearchgate.net In LPS-stimulated macrophages, AOH was found to decrease the secretion of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Concurrently, AOH can induce the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govresearchgate.net This modulation of cytokine production highlights AOH's ability to repress an established inflammatory environment. researchgate.netnih.gov

| Cytokine | Effect of AOH Treatment | Cell Line | Reference |

|---|---|---|---|

| IL-8 (pro-inflammatory) | Decreased secretion | THP-1 derived macrophages | nih.gov |

| IL-6 (pro-inflammatory) | Decreased secretion | THP-1 derived macrophages | nih.gov |

| IL-6 (pro-inflammatory) | Increased secretion | Primary human macrophages | nih.gov |

| TNF-α (pro-inflammatory) | Decreased secretion | THP-1 derived macrophages | nih.gov |

| TNF-α (pro-inflammatory) | Increased secretion | Primary human macrophages | nih.gov |

| IL-10 (anti-inflammatory) | Induced secretion | THP-1 derived macrophages | nih.govresearchgate.net |

Enzyme and Transporter Interactions

Following the cellular uptake and conversion of this compound back to its aglycone form, Alternariol, the subsequent interactions are governed by the properties of AOH.

There is no direct research on the interaction between this compound and Cytochrome P450 (CYP) enzymes. However, its parent compound, Alternariol (AOH), has been shown to be a potent inhibitor of several key human CYP isoforms. In vitro assays demonstrated that AOH is a strong inhibitor of CYP1A2 and a moderate inhibitor of CYP2C9. nih.gov

The biotransformation of AOH is also mediated by these enzymes. Depletion assays confirmed that CYP1A2 is the primary enzyme involved in the CYP-catalyzed metabolism of AOH, with moderate involvement from CYP2C19. nih.govresearchgate.net Phase I biotransformation of AOH typically results in various hydroxylated derivatives. nih.gov

| CYP Isoform | IC₅₀ Value (µM) | Inhibitory Potency |

|---|---|---|

| CYP1A2 | 0.15 | Strong |

| CYP2C9 | 7.4 | Moderate |

| CYP2C19 | >10 | Weak/None |

| CYP2D6 | >10 | Weak/None |

| CYP3A4 | >10 | Weak/None |

Direct data on the modulation of OATP transporters by this compound is not available. Research has instead focused on Alternariol (AOH). AOH has been identified as a strong inhibitor of all examined OATP transporters, which are crucial for the uptake of compounds into cells in various tissues, including the liver and intestines. nih.govresearchgate.net The IC₅₀ values for AOH inhibition ranged from 1.9 to 5.4 µM across OATP1A2, OATP1B1, OATP1B3, and OATP2B1. nih.govresearchgate.net Furthermore, both direct and indirect assays suggest that OATP1B1 is involved in the cellular uptake of the AOH mycotoxin itself. nih.gov

| OATP Transporter | IC₅₀ Value (µM) | Inhibitory Potency |

|---|---|---|

| OATP1A2 | 5.4 | Strong |

| OATP1B1 | 3.8 | Strong |

| OATP1B3 | 4.2 | Strong |

| OATP2B1 | 1.9 | Strong |

Effects on Cell Proliferation and Viability in In Vitro Models

The effects of this compound on cell lines are understood through its role as a carrier for AOH.

Studies using the human Caco-2 intestinal cell line show that glucosides of Alternariol, including the 9-glucoside form, are absorbed. researchgate.net Following absorption, these modified toxins undergo deglycosylation, which releases the parent AOH. researchgate.net The released AOH is then further metabolized into glucuronide and sulfate (B86663) conjugates. researchgate.netnih.gov Research indicates that AOH-9-glucoside has a high absorption rate in this model. researchgate.net The subsequent cytotoxic effects are attributed to the released AOH, which is known to reduce cell proliferation and viability in Caco-2 cells in a concentration-dependent manner. researchgate.netresearchgate.net

No studies were found that directly assessed the effect of this compound on human hepatocyte cell lines like HepG2. However, based on the mechanism observed in enterocytes, it is plausible that if the glucoside reaches the liver, it would release AOH. The parent compound, AOH, demonstrates clear cytotoxic effects on HepG2 cells. nih.gov Studies show that AOH decreases the viability of HepG2 cells in a concentration-dependent manner, with effects observed after 24 hours of incubation. nih.govmdpi.com

No research was found assessing the effects of this compound or its parent compound, Alternariol, on the cell proliferation and viability of Chinese hamster lung fibroblast (V79) cells.

Structure-Activity Relationship Studies of Alternariol and its Glycosides

Key to understanding these relationships is comparing the parent compound, AOH, to its naturally occurring and synthesized derivatives. AOH and its methylated form, alternariol monomethyl ether (AME), are the most frequently co-occurring Alternaria mycotoxins and often serve as benchmarks for cytotoxic activity. frontiersin.orgmdpi.com Studies on various human cell lines have consistently demonstrated the dose-dependent cytotoxic effects of both AOH and AME. frontiersin.orgnih.gov For instance, research has shown that AME can be more cytotoxic than AOH in certain cell lines, such as human hepatocytes (HepG2). frontiersin.org

The addition of a glucose molecule, or glycosylation, significantly alters the physicochemical properties and biological behavior of alternariol. One of the most notable effects of glycosylation is the reduced binding affinity to serum albumins. Research has demonstrated that alternariol forms significantly more stable complexes with human and rat serum albumins compared to its glucoside metabolites, such as alternariol-3-glucoside (AOH-3-G). researchgate.net This suggests that the presence of the bulky, polar glucose moiety hinders the interaction with the protein, which could, in turn, affect its transport and distribution in a biological system.

Furthermore, the position of glycosylation on the alternariol molecule is a critical determinant of its metabolic fate and absorption. nih.gov In biotransformation studies, AOH can be glycosylated at either the 3-position or the 9-position, leading to AOH-3-G and this compound (AOH-9-G), respectively. nih.gov While both are less active in some respects than the parent compound, their absorption characteristics differ. Studies have indicated that the 9-glucoside form of alternariol has a higher absorption rate compared to some other metabolites. nih.gov

When compared with other structural modifications, such as methylation, the impact of glycosylation becomes clearer. While AOH and AME exhibit strong cytotoxic effects, further methylation can lead to a significant decrease in activity. nih.gov For example, alternariol 3,9-dimethyl ether showed weak cytotoxic activity against human epidermoid carcinoma cell lines, with IC₅₀ values greater than 50 μg/mL, compared to the potent effects of AOH and AME (IC₅₀ values between 3.12–4.94 μg/mL). nih.gov This implies that the free phenolic hydroxyl groups are crucial for the molecule's cytotoxic activity, and masking these groups, whether through extensive methylation or glycosylation, can attenuate this effect.

Table 1: Comparative Cytotoxicity of Alternariol (AOH) and Alternariol Monomethyl Ether (AME) in Human Cell Lines

| Compound | Cell Line | Exposure Time | EC₅₀ / IC₅₀ (μg/mL) | Reference |

|---|---|---|---|---|

| Alternariol (AOH) | HepG2 (Hepatocytes) | Not Specified | 11.68 ± 4.05 | frontiersin.org |

| Alternariol Monomethyl Ether (AME) | HepG2 (Hepatocytes) | Not Specified | 5.07 ± 0.52 | frontiersin.org |

| Alternariol (AOH) | Caco-2 (Enterocytes) | Not Specified | 18.71 | frontiersin.org |

| Alternariol Monomethyl Ether (AME) | Caco-2 (Enterocytes) | Not Specified | 15.38 ± 8.62 | frontiersin.org |

| Alternariol (AOH) | KB (Human Epidermoid Carcinoma) | Not Specified | 3.12 - 3.17 | nih.gov |

| Alternariol Monomethyl Ether (AME) | KB (Human Epidermoid Carcinoma) | Not Specified | 4.82 - 4.94 | nih.gov |

Table 2: Influence of Structural Modifications on the Biological Properties of Alternariol Derivatives

| Compound Type | Structural Modification | Observed Effect | Reference |

|---|---|---|---|

| Glucoside Metabolites (e.g., AOH-3-G) | Glycosylation at the 3-position | Forms less stable complexes with serum albumins compared to AOH. | researchgate.net |

| This compound (AOH-9-G) | Glycosylation at the 9-position | Demonstrates higher absorption compared to some other metabolites. Localization of the glycosyl group affects absorption. | nih.gov |

| Alternariol 3,9-dimethyl ether | Methylation of hydroxyl groups at 3 and 9 positions | Exhibits significantly weaker cytotoxic activity compared to AOH and AME. | nih.gov |

Ecological and Plant Pathogen Interactions

Role in Fungal Virulence and Plant Colonization

The primary virulence factor in the host-pathogen interaction is not the glucosylated form, but its precursor, alternariol (B1665735) (AOH). nih.gov AOH and its derivatives are considered crucial virulence and colonization factors for the fungus Alternaria alternata. nih.govnih.gov During infection, Alternaria species produce phytotoxins and enzymes that degrade plant cell walls, facilitating the invasion and colonization of host tissues. nih.gov Research has demonstrated that the genetic deletion of the polyketide synthase gene responsible for AOH production results in a strain with reduced virulence on host plants like tomato, citrus, and apple. nih.gov

Uptake and Translocation in Plants

Once absorbed by the roots, AOH and its metabolites are not stationary. They are translocated throughout the plant to various compartments. researchgate.net A detailed study on winter wheat demonstrated this distribution pattern over time. After two weeks of exposure, a significant portion of the initial AOH was recovered from the plant, having been distributed between the roots, crown, and leaves. nih.gov

The highest concentration of the toxin and its conjugates is typically found in the roots, followed by the crown, with the lowest amounts reaching the leaves. researchgate.net During this translocation, the plant actively metabolizes AOH into numerous conjugated forms, including glucosides like 9-O-D-glucopyranosyl alternariol, as well as malonyl glucosides and sulfates. researchgate.netresearchgate.net The detection of these varied metabolites in different plant parts confirms that a complex biotransformation process occurs as the compound moves through the plant's vascular system. researchgate.net

Table 1: Distribution of Alternariol (AOH) in Winter Wheat After Root Uptake

| Plant Compartment | Percentage of Recovered AOH |

| Roots | 58% |

| Crown | 16% |

| Leaves | 1% |

| Data based on a hydroponic study simulating soil contamination. Percentages reflect the distribution of the total AOH recovered from the plant after one week of exposure. | Source: nih.gov |

Influence on Plant Physiology and Development

The presence of alternariol within plant tissues triggers significant physiological responses. AOH itself is cytotoxic and can induce oxidative stress, damage DNA, and interfere with cellular processes. mdpi.commdpi.com In response to this chemical threat, plants activate their defense and detoxification systems. nih.gov

The most relevant physiological influence concerning this compound is its formation. The enzymatic process of glycosylation is a widespread plant defense mechanism against xenobiotics (foreign chemical compounds), including herbicides and toxins. nih.gov By converting AOH into AOH-9-G, the plant renders the mycotoxin more polar and water-soluble, which facilitates its sequestration into vacuoles or cell walls, effectively neutralizing its toxicity and preventing it from reaching sensitive cellular targets. researchgate.net Therefore, the influence of this compound on plant physiology is intrinsically linked to its role as a detoxified product, representing an expenditure of metabolic energy by the plant to survive a fungal attack.

Soil-Plant-Fungus Interplay

The existence of this compound is a direct result of the dynamic interplay between soil, plant, and fungus. This complex relationship can be summarized in the following sequence:

Fungal Production : The Alternaria fungus, either as a pathogen on a living plant or as a saprophyte on decaying crop matter, produces the mycotoxin alternariol (AOH). nih.govnih.gov

Soil Contamination : AOH leaches from the infected or dead plant material into the surrounding soil, creating a source of contamination for future crops. researchgate.net

Plant Uptake : Subsequent crops grown in this contaminated soil absorb the AOH through their root systems. researchgate.net

Plant Metabolism : Inside the plant, AOH is recognized as a toxic substance. The plant's physiological defense mechanisms are activated, leading to the metabolic conversion of AOH into its glucosylated form, this compound (AOH-9-G), among other conjugates. researchgate.netresearchgate.net

Accumulation and Cycle Continuation : These "masked" mycotoxins accumulate within the plant tissues. researchgate.net When the plant eventually dies and decomposes, these compounds can be returned to the soil, contributing to the complex chemistry of the soil environment.

This cycle underscores how fungal pathogens can influence not only the health of an individual plant but also the broader agricultural ecosystem. The presence of this compound in a plant is a biochemical footprint of this intricate soil-plant-fungus interaction.

Future Research Directions and Challenges

Elucidation of Unknown Biosynthetic Steps and Enzymes

A significant challenge in the study of 9-O-D-Glucopyranosyl Alternariol (B1665735) lies in fully understanding its formation. The biosynthesis of its parent compound, alternariol (AOH), is known to involve polyketide synthase (PKS) enzymes within the Alternaria fungus. nih.govresearchgate.net However, the genetic and enzymatic pathways for AOH are still not completely understood. nih.govresearchgate.net

Crucially, research indicates that the glucosylation step—the attachment of a glucose molecule to form 9-O-D-Glucopyranosyl Alternariol—is not performed by the fungus itself. researchgate.net Instead, it is believed to be a detoxification response by the infected plant. researchgate.netmdpi.com Plants utilize enzymes, specifically glycosyltransferases, to conjugate toxins like AOH with polar molecules such as glucose, rendering them more water-soluble and allowing for sequestration within the plant's vacuoles. mdpi.com While this mechanism has been demonstrated in principle, for instance through the successful enzymatic synthesis of alternariol glucosides using a glycosyltransferase from strawberries, the specific enzymes responsible for this transformation in major agricultural crops susceptible to Alternaria contamination remain largely unidentified. nih.gov

Future research must focus on:

Identifying Plant-Specific Glycosyltransferases: Research is needed to identify and characterize the specific enzymes in host plants like tomatoes, cereals, and apples that are responsible for conjugating AOH to its glucoside forms.

Understanding Substrate Specificity: Investigating why glucosylation occurs at the 9-position of the AOH molecule in addition to other possible sites, such as the 3-position, will provide deeper insight into the enzymatic process. nih.gov

Mapping the Complete Pathway: A full elucidation of the biosynthetic and metabolic pathways, both in the fungus (for AOH production) and the plant (for glucosylation), is essential for developing targeted mitigation strategies. nih.gov

Development of Novel Analytical Reference Materials

A major bottleneck in the research and routine monitoring of this compound and other modified mycotoxins is the lack of commercially available and certified analytical reference materials. mdpi.comnih.gov These standards are indispensable for the validation of analytical methods, accurate quantification, and toxicological studies.

The complexity of synthesizing and purifying these compounds contributes to their scarcity. However, innovative approaches are being developed. For example, researchers have successfully used a whole-cell biotransformation system to enzymatically synthesize and purify alternariol-3-glucoside (AOH-3-G) and alternariol-9-glucoside (AOH-9-G). nih.gov This method utilizes a glycosyltransferase expressed in Escherichia coli to produce the desired glucosides, which can then be isolated for use as analytical standards. nih.gov

Key challenges and future directions include:

Scaling Up Synthesis: Developing more efficient and cost-effective methods for the enzymatic or chemical synthesis of this compound to produce quantities sufficient for widespread use. nih.gov

Ensuring Purity and Stability: Establishing robust purification and characterization protocols to guarantee the high purity and long-term stability of the reference materials.

Expanding the Library of Standards: The need for reference materials extends beyond just this compound to include a wide array of other modified mycotoxins, such as sulfated and malonylated conjugates, to enable comprehensive screening. researchgate.net

Table 1: Biotransformation Rates in Enzymatic Synthesis of Alternariol Glucosides This interactive table summarizes the biotransformation rates achieved in a study focused on the enzymatic synthesis of modified Alternaria mycotoxins using a whole-cell biotransformation system. nih.gov

| Compound | Biotransformation Rate (%) |

|---|---|

| Alternariol-3-glucoside (AOH-3-G) | 58% |

| Alternariol-9-glucoside (AOH-9-G) | 5% |

| Alternariol monomethylether-3-glucoside (AME-3-G) | 24% |

Comprehensive Characterization of Modified Mycotoxin Profiles

The presence of modified mycotoxins like this compound complicates food safety analysis. These "masked" toxins are often not detected by conventional analytical methods that target only the parent compounds. nih.govnih.gov Because modified mycotoxins can be hydrolyzed back to their toxic parent forms during mammalian digestion, failing to account for them leads to an underestimation of the total mycotoxin exposure and associated risk. mdpi.comnih.gov

The chemical modifications significantly alter the physicochemical properties of the mycotoxins, such as their polarity and molecular weight, which affects their behavior during extraction and chromatographic analysis. nih.gov Advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are becoming essential tools. nih.govnih.gov These methods allow for the detection and identification of unknown modified forms without the immediate need for an analytical standard, by measuring the accurate mass and isotopic pattern of the molecules. nih.gov

Future research should prioritize:

Developing Multi-Analyte Methods: Creating and validating robust analytical methods capable of simultaneously detecting and quantifying a wide spectrum of parent and modified mycotoxins in complex food matrices. mdpi.comallaboutfeed.net

Investigating Co-occurrence: Studying the profiles of modified mycotoxins that co-occur in naturally contaminated commodities. Research has already identified not just simple glucosides and sulfates but also complex mixed diconjugates, such as sulfoglucosides, highlighting the chemical diversity that must be addressed. researchgate.net

Routine Monitoring Programs: Incorporating the analysis of relevant modified mycotoxins into routine food and feed monitoring programs to gather more accurate data on their prevalence and levels. allaboutfeed.net

Advanced Mechanistic Studies on Cellular and Molecular Targets

While the toxicity of the parent compound, alternariol, has been studied, there is a significant lack of toxicological data specifically for its modified forms, including this compound. mdpi.com Understanding how the addition of a glucose moiety affects its interaction with cellular and molecular targets is a critical research frontier.

Preliminary studies suggest that the glycosylation position can affect the absorption and metabolism of the compound. nih.gov For instance, research on the binding of alternariol glucosides to serum albumins—key transport proteins in the blood—demonstrated that these modified forms form less stable complexes compared to the parent AOH. mdpi.com Other studies have investigated the interactions of AOH and its derivatives with enzymes like xanthine (B1682287) oxidase, which is involved in purine (B94841) metabolism. nih.gov Such interactions could be altered by the presence of the glucoside group, potentially changing the toxicokinetic and toxicodynamic profile of the mycotoxin.

Key areas for future investigation are:

Comparative Toxicity Studies: Conducting in vitro and in vivo studies to directly compare the cytotoxicity, genotoxicity, and endocrine-disrupting activity of this compound with its parent compound, AOH.

Target Identification: Utilizing advanced techniques like proteomics and metabolomics to identify specific cellular proteins, enzymes, and signaling pathways that are affected by this compound. nih.gov

Environmental Fate and Transport Studies in Agricultural Systems

The lifecycle of this compound is intrinsically linked to the agricultural environment. The producing fungus, Alternaria alternata, is a resilient plant pathogen that can survive for extended periods on decaying organic matter in the field, creating a persistent source of contamination. nih.gov The fungal spores are easily dispersed by air, facilitating the infection of crops. nih.gov

Once the plant is infected and produces AOH, the plant's own metabolic processes create this compound. researchgate.net This modified toxin can then persist within the plant tissue. An important and understudied aspect is the fate of this compound after the plant material decays. It is known that Alternaria mycotoxins can leach from contaminated plant debris into the soil, potentially allowing for uptake by the roots of subsequent crops. researchgate.net

Future research must address the following questions:

Stability in Soil: How stable is this compound in the soil matrix? What are its degradation rates and products under various environmental conditions?

Uptake by Subsequent Crops: To what extent can this compound be taken up from the soil by rotational crops, leading to contamination in the absence of direct fungal infection?

Impact of Food Processing: How do various food processing techniques (e.g., heating, fermentation, milling) affect the stability and concentration of this compound in finished products? researchgate.net

Integrated Management: Developing integrated mycotoxin management systems that account for the entire lifecycle of both parent and modified mycotoxins, from pre-harvest conditions to post-harvest storage and processing. nih.gov

常见问题

Q. What analytical methods are recommended for quantifying 9-O-D-Glucopyranosyl Alternariol in plant or fungal matrices?

Methodological Answer:

- Chromatographic Techniques : Use comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) for untargeted metabolic profiling, as demonstrated in tomato genotypes to detect alternariol and its derivatives .

- Molecularly Imprinted Polymers (MIPs) : Adapt protocols for synthesizing MIPs tailored to alternariol recognition, such as those validated for mycotoxin surrogates, to improve specificity in complex matrices .

- HPLC-MS/MS : Validate protocols with internal standards to account for matrix effects, particularly in food samples like grains and fruits, where alternariol glucosides may co-occur with other mycotoxins .

Q. How does glycosylation (e.g., 9-O-D-glucopyranosyl modification) influence Alternariol's stability and bioactivity?

Methodological Answer:

- Comparative Stability Assays : Conduct degradation studies under varying pH, temperature, and enzymatic conditions (e.g., β-glucosidase exposure) to compare hydrolytic stability of this compound with its aglycone form .

- Bioactivity Screening : Use in vitro cytotoxicity assays (e.g., HepG2 or MCF-7 cell lines) to evaluate whether glycosylation reduces or enhances Alternariol’s genotoxic or estrogenic effects observed in its free form .

Q. What are the primary challenges in isolating this compound from fungal cultures?

Methodological Answer:

- Extraction Optimization : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges, followed by preparative HPLC with UV detection (λ = 254 nm), to separate glycosylated forms from co-eluting metabolites .

- Culture Conditions : Standardize fungal growth media (e.g., tomato-based substrates) and incubation periods to maximize glucoside production, as Alternaria species synthesize secondary metabolites variably depending on environmental stress .

Advanced Research Questions

Q. How can researchers reconcile the dual role of Alternariol derivatives as cytotoxic agents and potential carcinogens?

Methodological Answer:

- Dose-Response and Mechanistic Studies :

- Use low-dose, long-term in vivo models (e.g., Sprague-Dawley rats) to assess tumorigenicity alongside short-term in vitro cytotoxicity assays .

- Evaluate DNA damage responses (e.g., γH2AX foci formation) and estrogenic activity (e.g., ERα/β binding assays) to identify thresholds for therapeutic vs. toxic effects .

Q. What experimental designs are optimal for studying the interaction between this compound and plant defense metabolites (e.g., chlorogenic acid)?

Methodological Answer:

- Co-Culture Systems : Simulate plant-fungus interactions using dual cultures of Alternaria strains and tomato genotypes with varying chlorogenic acid levels. Monitor glucoside production via LC-MS and correlate with fungal growth inhibition .

- Gene Expression Analysis : Quantify polyketide synthase (PKS) gene expression in Alternaria under chlorogenic acid exposure to determine if glycosylation is a detoxification mechanism .

Q. How can researchers address data gaps in the in vivo toxicity of this compound?

Methodological Answer:

- Multi-Endpoint Toxicology Studies :

Q. What strategies mitigate methodological biases in detecting Alternariol glucosides in multi-mycotoxin environments?

Methodological Answer:

- Multi-Analyte LC-MS/MS Panels : Develop isotope-labeled internal standards for this compound to correct matrix effects in grains or fruits co-contaminated with tenuazonic acid or tentoxin .

- Data Validation : Use orthogonal methods (e.g., immunoaffinity columns vs. SPE) to confirm glucoside levels in high-risk matrices like sunflower seeds or tomato products .

Contradictions and Data Gaps

- Estrogenic Activity vs. Genotoxicity : While Alternariol exhibits xenoestrogenic effects in hormone-sensitive assays , its genotoxicity (e.g., DNA strand breaks) may dominate at higher doses. Researchers should prioritize dose-ranging studies to delineate these dual outcomes .

- Limited In Vivo Data : Most toxicity data derive from in vitro models . Robust in vivo protocols are needed to validate therapeutic windows for anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。